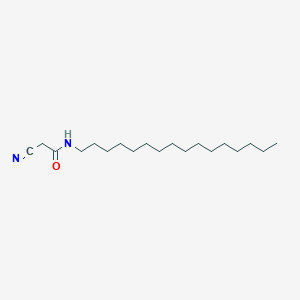

2-cyano-N-hexadecyl-acetamide

説明

Contextualization within the Field of N-Alkyl Cyanoacetamides

N-alkyl cyanoacetamides are a subgroup of the broader category of cyanoacetamides. sapub.org These molecules are recognized for their polyfunctional nature, possessing both electrophilic and nucleophilic centers, which renders them exceptionally versatile as building blocks in organic synthesis. sapub.org The most prevalent synthetic route to N-alkyl and N-aryl cyanoacetamides is the reaction between a substituted amine and an alkyl cyanoacetate (B8463686). sapub.org

Due to their chemical reactivity, cyanoacetamides are widely employed as precursors for the synthesis of a diverse range of heterocyclic compounds. sapub.orgekb.eg The active methylene (B1212753) group—the CH2 positioned between the cyano and carbonyl groups—along with the amide nitrogen, can function as nucleophiles. sapub.orgekb.eg Conversely, the carbonyl and cyano groups act as electrophilic sites. sapub.orgekb.eg This reactivity profile facilitates the construction of various cyclic structures, including pyridines, pyrimidines, thiazoles, and pyrazoles. sapub.org For example, the creation of highly functionalized pyridines can be accomplished via a one-pot, three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com

Significance of Long-Chain Amide Scaffolds in Advanced Chemical Systems

The inclusion of a long alkyl chain, such as the hexadecyl group found in 2-cyano-N-hexadecyl-acetamide, confers the ability for self-assembly—a phenomenon where molecules spontaneously arrange themselves into ordered structures. pitt.edu This principle is fundamental to supramolecular chemistry and nanotechnology. pitt.eduula.ve Long-chain amide scaffolds are especially proficient at forming well-defined nanostructures, a process driven by non-covalent forces, most notably hydrogen bonding between the amide groups. pitt.edunih.govresearchgate.net

These hydrogen bonds, in conjunction with hydrophobic interactions originating from the long alkyl chains, can direct the formation of intricate molecular architectures such as micelles, nanoribbons, and nanobands. nih.govresearchgate.netmdpi.com It has been demonstrated that the amide group can augment the aggregation properties of surfactants, resulting in lower critical micelle concentrations when compared to their non-functionalized analogs. nih.govresearchgate.net A significant focus of current research is the ability to control the conformation and subsequent assembly of these molecules by altering factors like the length of the alkyl chain. researchgate.netmdpi.com The self-assembled materials that result from these processes hold potential for a variety of applications in the development of novel functional materials.

Overview of Research Trajectories and Academic Significance

The scientific investigation of long-chain N-alkyl cyanoacetamides such as this compound lies at the confluence of synthetic organic chemistry, supramolecular chemistry, and materials science. One prominent research direction is the synthesis of new heterocyclic systems using cyanoacetamide precursors. ekb.egmdpi.com Such studies frequently delve into how different substituents on the amide nitrogen can alter the electronic properties and reactivity of the molecule. researchgate.net

Another primary area of research is the study of the self-assembly behavior of these amphiphilic compounds. pitt.eduresearchgate.net A thorough understanding of the interplay between molecular structure—for instance, alkyl chain length and headgroup functionality—and the resulting supramolecular organization is vital for the rational design of new materials with tailored properties. researchgate.netmdpi.com For example, placing amide groups in proximity to the polar head of a surfactant has been shown to boost its surface activity and encourage micelle formation through hydrogen bonding. nih.gov The academic importance of this field of study is rooted in its contributions to the fundamental principles of molecular self-organization and its capacity to yield innovative materials for a wide range of technological uses. The analysis of the crystal structures of these long-chain molecules is also a critical area, offering deep insights into their packing in the solid state and the nature of their intermolecular interactions. rsc.orgrsc.org

特性

IUPAC Name |

2-cyano-N-hexadecylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20/h2-16,18H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZSRFNJSOUMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396593 | |

| Record name | 2-cyano-N-hexadecyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85987-88-8 | |

| Record name | 2-cyano-N-hexadecyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity Profiles and Synthetic Utility of 2 Cyano N Hexadecyl Acetamide

Reactivity at the Active Methylene (B1212753) Center

The methylene group (CH₂) positioned between the electron-withdrawing cyano (-CN) and N-hexadecyl-acetamido (-CONHC₁₆H₃₃) groups exhibits significant acidity. researchgate.nettubitak.gov.tr This "active methylene" center is readily deprotonated, even by mild bases, to form a stabilized carbanion. This carbanion is a potent nucleophile, serving as the key reactive species in a variety of important carbon-carbon bond-forming reactions. researchgate.nettubitak.gov.tr

Electrophilic Additions and Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds. wikipedia.orgsigmaaldrich.com It is a modification of the aldol (B89426) condensation where a carbanion adds to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org For 2-cyano-N-hexadecyl-acetamide, the reaction is initiated by a weak base (often a primary or secondary amine like piperidine) that deprotonates the active methylene group. wikipedia.orgbhu.ac.in The resulting nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent elimination of a water molecule produces a highly functionalized α,β-unsaturated system. sigmaaldrich.com

These condensation reactions are pivotal for synthesizing various derivatives, including acrylamides, which are themselves valuable intermediates. For instance, the condensation of N-substituted-2-cyanoacetamides with various aldehydes in the presence of piperidine (B6355638) leads to the formation of 2-cyano-3-aryl-acrylamides. researchgate.net

Table 1: Representative Knoevenagel Condensation of Cyanoacetamide Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine | 2-Cyano-3-aryl-N-hexadecyl-acrylamide |

Nucleophilic Attack and Cyclization Reactions (e.g., Michael Addition)

The carbanion generated from the active methylene center can also act as a nucleophile in Michael additions (conjugate additions). byjus.commasterorganicchemistry.com In this reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. byjus.comlibretexts.org This 1,4-addition is a powerful method for forming carbon-carbon bonds under mild conditions. byjus.com The reaction of this compound with a Michael acceptor like an α,β-unsaturated ketone would result in a 1,5-dicarbonyl compound (or its cyano-equivalent), a versatile synthetic intermediate. libretexts.org

Furthermore, the reactivity of the active methylene group is exploited in cyclization reactions to build various heterocyclic systems. researchgate.net For example, the reaction of N-octadecyl-2-cyanoacetamide with phenacyl bromide in the presence of a base like triethylamine (B128534) yields a butanamide derivative. researchgate.net This intermediate can then be cyclized with hydroxylamine (B1172632) to form a 2H-1,2-oxazine-5-carboxamide derivative, demonstrating the utility of the active methylene group in sequential nucleophilic substitution and cyclization pathways. researchgate.net

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a range of transformations, including derivatization, cycloadditions, and reductions. tubitak.gov.tr

Nitrile Derivatization and Cycloaddition Reactions

The cyano group in this compound can be derivatized through several pathways. For example, it can participate in cycloaddition reactions. While direct examples with this compound are specific, the general reactivity pattern of cyanoacetamides shows they can react with bidentate reagents to form heterocycles. ekb.eg In some reactions, the cyano group acts as an electrophilic site. ekb.eg

More complex transformations can lead to the formation of diverse heterocyclic structures. For instance, base-catalyzed cycloaddition reactions of 3,3-diaminoacrylonitriles (related to cyanoacetamides) with heterocyclic azides can produce diheterocyclic compounds linked by an amidine group. beilstein-journals.org This highlights the potential of the cyanoacetamide core structure to participate in sophisticated, multi-step syntheses of complex nitrogen-containing molecules. beilstein-journals.org

Selective Reductions and Oxidations

The cyano group is readily reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.org The selective reduction of the nitrile in this compound would yield 3-amino-N-hexadecylpropanamide, converting the molecule into a diamine derivative. This reaction significantly alters the molecule's chemical properties, introducing a basic primary amine group.

Information regarding the selective oxidation of the cyano or methylene group in this compound is not extensively documented in the reviewed literature. However, nitrosation at the active methylene carbon has been reported for other N-aryl-2-cyanoacetamides using sodium nitrite (B80452) in acetic acid, which affords the corresponding hydroxyimino derivatives. ekb.eg

Reactivity of the Amide Functionality

The amide bond is the most stable and least reactive of the common carboxylic acid derivatives, a characteristic attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group. libretexts.orgchemistrysteps.com This resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. chemistrysteps.com Consequently, the N-hexadecyl-acetamide group in the title compound is relatively inert compared to its other functional groups.

Despite its stability, the amide group can undergo specific transformations under more forceful conditions. savemyexams.com

Hydrolysis : Amides can be hydrolyzed to a carboxylic acid and an amine by heating in strong aqueous acid or base. libretexts.org Acid-catalyzed hydrolysis of this compound would yield cyanoacetic acid and hexadecylammonium salt. Basic hydrolysis would produce a salt of cyanoacetic acid and free hexadecylamine (B48584). savemyexams.com

Reduction : The amide carbonyl can be completely reduced to a methylene group (CH₂) by powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com This reaction is specific to amides and does not produce an alcohol. libretexts.org The reduction of this compound with LiAlH₄ would reduce both the amide and the cyano group, ultimately yielding N¹,N³-di(hexadecyl)propane-1,3-diamine after workup, assuming the initial product of amide reduction further reacts. A more direct product from just the amide reduction would be N-(3-aminopropyl)hexadecylamine, following the reduction of the cyano group first.

Table 2: Summary of Amide Group Reactivity

| Reaction | Reagents | Product(s) |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | Cyanoacetic acid + Hexadecylammonium ion. savemyexams.com |

| Base Hydrolysis | OH⁻, Heat | Cyanoacetate (B8463686) salt + Hexadecylamine. savemyexams.com |

N-Substitution and Amide Bond Modifications

The amide nitrogen in this compound can undergo substitution reactions, allowing for the introduction of various functional groups. While direct N-alkylation can be challenging, modifications often proceed via reactions that involve the entire cyanoacetamide moiety. For instance, the nucleophilicity of the amide nitrogen can be enhanced under basic conditions, facilitating reactions with electrophiles.

Modification of the amide bond can also be achieved through intramolecular cyclization reactions or by transformations that involve both the amide and the active methylene group. For example, reaction of N-octadecyl-2-cyanoacetamide with phenacyl bromide leads to a butanamide derivative, which can be further cyclized. researchgate.net

Table 1: Examples of N-Substitution and Amide Bond Modification Reactions

| Reactant | Reagent(s) | Product Type | Reference |

| N-octadecyl-2-cyanoacetamide | Phenacyl bromide | Butanamide derivative | researchgate.net |

| 2-cyano-2-oximino-acetamide | N,N-diethylchloroacetamide | N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide | google.com |

This table is illustrative and may not be exhaustive.

Participation in Heterocyclic Ring Formations

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.netekb.egresearchgate.netmdpi.com The active methylene group can participate in condensation reactions with various electrophiles, leading to the formation of five- and six-membered rings. The cyano group and the amide functionality can also be directly involved in cyclization processes.

The synthesis of various heterocycles often starts with a Knoevenagel condensation, followed by a cyclization step. For instance, reaction with aldehydes or ketones can lead to the formation of substituted pyridines. ekb.eg Similarly, reactions with sulfur and a suitable methylene-active compound can yield thiophenes via the Gewald reaction. mdpi.com The reaction of 2-cyanoacetamides with hydrazines is a common route to pyrazole (B372694) derivatives. researchgate.netsapub.org

This compound as a Versatile Synthon in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in modern organic synthesis. nih.govresearchgate.net this compound, with its multiple reactive sites, is an excellent substrate for MCRs.

Construction of Substituted Heterocycles (e.g., Thiophenes, Pyridines, Pyrazoles)

The use of this compound in MCRs provides a highly efficient route to a diverse range of substituted heterocycles. ekb.egresearchgate.netmdpi.com For example, a one-pot reaction involving this compound, an aldehyde, and a sulfur source can lead to the formation of highly substituted thiophenes. mdpi.com Similarly, MCRs involving this compound, an aldehyde, and an amine can be employed to synthesize various pyridine (B92270) derivatives. ekb.eg The synthesis of pyrazoles can also be achieved through MCRs, often involving a hydrazine (B178648) component. researchgate.net

Table 2: Examples of Heterocycles Synthesized via MCRs with Cyanoacetamides

| Heterocycle | Reactant 1 | Reactant 2 | Reactant 3 | Reference |

| Thiophene | 2-Cyanoacetamide derivative | Elemental sulfur | Methylene carbonitrile reagent | mdpi.com |

| Pyridine | 2-Cyanoacetamide derivative | Benzylidenemalononitrile | - | ekb.eg |

| Pyrazole | Acrylamide derivative | Hydrazine hydrate | - | researchgate.net |

This table highlights the general strategies for synthesizing these heterocycles using cyanoacetamide derivatives.

Access to Fused and Macrocyclic Molecular Architectures

The reactivity of this compound can be harnessed to construct more complex molecular architectures, including fused and macrocyclic systems. ekb.eg Fused heterocycles can be obtained through sequential reactions where an initially formed heterocyclic ring undergoes further cyclization. For example, a pyridine ring formed from this compound could be annulated with another ring system.

The synthesis of macrocycles often involves reactions that can form large rings, such as ring-closing metathesis or reactions that proceed under thermodynamic control to favor the formation of macrocyclic products. rsc.orgrsc.org The long hexadecyl chain of this compound can play a role in directing the formation of such structures, for example, by influencing the conformation of reaction intermediates. While direct examples of macrocyclization starting from this compound are not abundant in the provided search results, the general principles of using long-chain building blocks in macrocycle synthesis are well-established.

Supramolecular Architectures and Self Assembly of 2 Cyano N Hexadecyl Acetamide Systems

Governing Intermolecular Interactions in N-Hexadecyl-acetamide Assemblies

The self-assembly of 2-cyano-N-hexadecyl-acetamide into supramolecular structures is dictated by a combination of non-covalent interactions. These include hydrogen bonding, hydrophobic forces, and potential π-interactions, which collectively determine the packing and organization of the molecules.

Hydrogen Bonding Networks Involving the Cyano and Amide Moieties

The primary driving force for the association of this compound molecules is expected to be the formation of hydrogen bonds. The amide group (-CONH-) is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. This can lead to the formation of one-dimensional chains or tapes. nih.govrsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

| Donor | Acceptor | Type of Interaction |

| Amide N-H | Amide C=O | Strong, directional hydrogen bond |

| Amide N-H | Cyano N | Directional hydrogen bond |

| Aliphatic C-H | Amide C=O | Weak hydrogen bond |

| Aliphatic C-H | Cyano N | Weak hydrogen bond |

This table is illustrative and based on the functional groups present in the molecule and known hydrogen bonding patterns.

Influence of the Long Alkyl Chain on Packing and Organization (e.g., Hydrophobic Interactions)

The hexadecyl chain (C16H33) is a long, nonpolar alkyl group that plays a crucial role in the self-organization of the molecule. In aqueous or polar environments, the hydrophobic effect will drive the aggregation of these chains to minimize their contact with the polar solvent molecules. nih.govnih.gov This leads to the formation of micellar structures or bilayers where the hydrophobic tails are sequestered in the interior of the assembly, and the polar head groups are exposed to the solvent.

π-Interactions in Conjugated Systems

The this compound molecule itself does not possess a large conjugated π-system. However, the cyano group has a triple bond, and the amide group has some double bond character. While not as significant as in aromatic systems, weak π-interactions could still play a role in the fine-tuning of the molecular packing. researchgate.netiucr.org In some crystal structures of related molecules, C-H···π interactions have been noted. researchgate.net Furthermore, if co-assembled with other molecules that do have extended π-systems, the cyano and amide groups could participate in electrostatic interactions with those systems.

Directed Self-Organization into Hierarchical Structures

The amphiphilic nature of this compound makes it a candidate for the formation of various hierarchical nanostructures and as a directing agent in the synthesis of other materials.

Formation of Nanomaterials with Controlled Morphologies

Amphiphilic molecules with long alkyl chains and hydrogen-bonding head groups are well-known to form a variety of nanomaterials, such as nanofibers, nanotubes, and vesicles. nih.gov The specific morphology is often dependent on factors like solvent, concentration, and temperature. For instance, in certain solvents, molecules like this compound could self-assemble into one-dimensional fibers through a combination of hydrogen bonding along the core and hydrophobic interactions of the surrounding alkyl chains. nih.gov It is also plausible that this molecule could be a component in the formation of functionalized poly(alkyl cyanoacrylate) nanoparticles through polymerization and self-assembly processes. researchgate.net

Table 2: Potential Nanomaterials from this compound Self-Assembly

| Nanomaterial | Primary Driving Forces | Potential Applications |

| Nanofibers/Nanorods | Hydrogen bonding, Hydrophobic interactions | Scaffolds for tissue engineering, components in electronic devices |

| Vesicles/Micelles | Hydrophobic effect | Drug delivery, encapsulation |

| Monolayers | Adsorption to a surface, hydrophobic interactions | Surface modification, sensors |

This table presents hypothetical applications based on the predicted self-assembly behavior of the molecule.

Role as Structure-Directing Agents in Porous Material Synthesis (e.g., Zeolitic Imidazolate Frameworks)

Long-chain amides have been demonstrated to act as structure-directing agents (SDAs) in the synthesis of porous materials like zeolitic imidazolate frameworks (ZIFs). acs.orgresearchgate.net ZIFs are a class of metal-organic frameworks (MOFs) with zeolite-like topologies. rsc.orgberkeley.edu The solvent and other additives present during synthesis can direct the formation of specific ZIF structures.

Recent research has shown that long alkyl-chain N,N-dimethyl amides can act as templates, leading to specific ZIF topologies. acs.orgresearchgate.net The mechanism involves interactions, such as C-H···π interactions, between the amide and the growing ZIF framework, which stabilizes a particular crystal structure. acs.orgresearchgate.net Given its long alkyl chain and amide functionality, it is conceivable that this compound could similarly function as an SDA in the synthesis of novel ZIFs or other porous coordination polymers. The size and shape of the SDA are critical in templating the pore structure of the final material.

Induction and Stabilization of Liquid Crystalline Phases

An extensive search for documented research on the ability of this compound to induce or stabilize liquid crystalline phases did not yield any specific findings. While the structural features of this molecule—a polar cyanoacetamide headgroup and a long nonpolar hexadecyl tail—are characteristic of molecules that can exhibit liquid crystalline behavior, no studies appear to have been published that confirm or characterize such properties for this specific compound. The cyano group is known to contribute a significant dipole moment which can be a factor in the formation of various mesophases in other molecules. ajchem-a.compsu.edu Similarly, the long alkyl chain promotes the molecular ordering necessary for liquid crystal formation. However, without experimental data from techniques such as polarized optical microscopy (POM) or differential scanning calorimetry (DSC) for this compound, any discussion of its liquid crystalline behavior would be purely speculative.

Host-Guest Complexation and Molecular Recognition Phenomena

There is currently no available scientific literature detailing the involvement of this compound in host-guest complexation or molecular recognition phenomena. Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions. While the amide and cyano groups of this compound could potentially participate in hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition, no studies have been published that explore this potential. Research in this area would typically involve techniques like NMR titration, isothermal titration calorimetry, or X-ray crystallography to characterize the formation and structure of any potential host-guest complexes. The absence of such data in public databases and scientific journals indicates that this area of its chemistry remains unexplored.

Advanced Materials Applications Derived from 2 Cyano N Hexadecyl Acetamide Frameworks

Engineering of Functional Polymeric Systems and Polyamides

A review of published scientific literature does not indicate that 2-cyano-N-hexadecyl-acetamide has been utilized as a monomer for the synthesis of functional polymeric systems or polyamides. While the broader class of compounds containing cyano groups has been explored for creating polymers with specific thermal or electronic properties, research focusing on the direct polymerization of this compound is not apparent in current databases. The presence of the amide group and the reactive cyano group could theoretically offer pathways for polymerization, but specific studies detailing such processes are not publicly available.

Fabrication of Self-Assembled Nanomaterials for Diverse Technologies

The amphiphilic nature of this compound, featuring a 16-carbon hydrophobic chain and a hydrophilic cyano-acetamide functional group, makes it a candidate for forming organized molecular structures through self-assembly. In principle, such molecules can form micelles, vesicles, or monolayers in appropriate solvents. mdpi.comresearchgate.net These self-assembled nanomaterials are foundational in fields like drug delivery, sensing, and nanotechnology. nih.govrsc.orgsciopen.com However, a thorough search of scientific literature and material science databases reveals no specific studies on the fabrication of self-assembled nanomaterials derived directly from the this compound framework.

Integration into Electronic and Optoelectronic Devices

There is currently no available research in the public domain that details the integration or application of this compound in electronic or optoelectronic devices. Materials for these applications typically require specific semiconductor or conductive properties. While related chemical structures, such as certain polyamides or molecules with extensive pi-conjugated systems, are investigated for their electronic properties, the specific subject compound has not been identified in the literature for such applications.

Development of Novel Interface and Surface Modifiers (e.g., Corrosion Inhibition Mechanisms based on Adsorption)

The most significant application area for compounds related to this compound is in the development of interface and surface modifiers, particularly as corrosion inhibitors for metals in acidic environments. researchgate.net The efficacy of cyanoacetamide derivatives in this role is well-documented, with the primary mechanism being the adsorption of the inhibitor molecules onto the metal surface, thereby blocking the active sites for corrosion. researchgate.netresearchgate.net

The inhibitive action is rooted in the molecular structure. The nitrogen and oxygen atoms within the cyano and acetamide (B32628) groups act as active centers for adsorption onto the metal surface. These heteroatoms can share their lone pair electrons with the vacant d-orbitals of the metal atoms, forming a coordinate bond. The long hexadecyl chain of this compound would further enhance this protective effect by creating a dense, hydrophobic (water-repelling) layer that physically blocks corrosive agents from reaching the metal.

The adsorption process of such inhibitors typically follows established models, known as adsorption isotherms, such as the Langmuir, Freundlich, or Temkin isotherms. researchgate.netelectrochemsci.orgmdpi.com These models describe the equilibrium between the inhibitor molecules in the solution and those adsorbed on the metal surface, confirming that a protective film is formed. Potentiodynamic polarization studies of related cyanoacetamide compounds show that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

While direct experimental data for this compound is not available in the reviewed literature, the performance of other cyanoacetamide derivatives provides a strong indication of its potential. The data in the table below, gathered from studies on related compounds, illustrates the high inhibition efficiencies that can be achieved.

Table 1: Corrosion Inhibition Efficiency of Representative Cyanoacetamide Derivatives on Steel in Acidic Media

This table presents data for compounds chemically related to this compound to illustrate the typical performance of this class of inhibitors, as specific data for the subject compound was not found in the cited literature.

| Inhibitor Compound | Concentration (M) | Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 3-(4-chlorophenyl)-2-cyano-N-(4-hydroxyphenyl) acrylamide | 25x10⁻⁵ | 1M HCl | 93.1 | Langmuir | researchgate.net |

| 4-(2-Cyano-3-phenyl acryloylamino)-benzoic acid | 21x10⁻⁵ | 1M HCl | 94.3 | Freundlich | researchgate.net |

| 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide | 25x10⁻⁵ | 1M H₂SO₄ | 95.7 | Langmuir | electrochemsci.org |

Computational and Theoretical Investigations of 2 Cyano N Hexadecyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in understanding reaction mechanisms, electronic properties, and predicting spectroscopic data. For a molecule like 2-cyano-N-hexadecyl-acetamide, DFT calculations can provide a foundational understanding of its intrinsic chemical nature.

Elucidation of Reaction Pathways and Mechanistic Insights

DFT calculations are pivotal in mapping the potential energy surface for chemical reactions involving this compound. By identifying transition states and calculating activation energies, the most probable reaction pathways for its synthesis or degradation can be determined. For instance, the synthesis of N-alkyl amides can occur via the N-alkylation of amides with alcohols. Computational studies on similar reactions have shown that DFT can be used to model the reaction mechanism, detailing the bond-forming and bond-breaking processes and the energies associated with them. This provides a microscopic view of the reaction, complementing experimental kinetic studies.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amide and cyano groups, while the LUMO would be distributed over the electrophilic centers. Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visually represent the electron density distribution, highlighting the nucleophilic and electrophilic sites of the molecule. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 7.0 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Prediction of Spectroscopic Properties

DFT calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure. Theoretical calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. Furthermore, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts provides a theoretical basis for interpreting experimental NMR spectra. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in understanding the UV-Visible absorption spectrum of the molecule.

Molecular Simulations (e.g., Molecular Dynamics, Monte Carlo)

While quantum chemical calculations provide insights into the properties of a single molecule, molecular simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are employed to study the collective behavior of many molecules. These techniques are particularly useful for investigating the self-assembly and interfacial phenomena of amphiphilic molecules like this compound.

Modeling of Self-Assembly Dynamics and Energetics

The amphiphilic nature of this compound, with its long hydrophobic hexadecyl tail and polar cyanoacetamide head, suggests that it will self-assemble in appropriate solvents to form ordered structures like micelles, bilayers, or vesicles. MD simulations can model the dynamic process of this self-assembly. By placing a number of this compound molecules in a simulated solvent box, their aggregation behavior over time can be observed.

These simulations provide detailed information on the structure and stability of the resulting aggregates. The energetics of the self-assembly process can be analyzed by calculating the potential energy of the system as the molecules aggregate. This allows for the determination of the driving forces for self-assembly, such as hydrophobic interactions between the alkyl chains and hydrogen bonding or electrostatic interactions between the polar headgroups.

Table 2: Illustrative Simulation Parameters for Self-Assembly of this compound

| Parameter | Value |

| Number of Molecules | 100 |

| Solvent | Water |

| Temperature | 300 K |

| Simulation Time | 100 ns |

| Force Field | GROMOS54a7 |

Note: This table provides an example of typical parameters for an MD simulation. The choice of parameters will depend on the specific system and research question.

Adsorption Phenomena at Interfaces

This compound is expected to be surface-active, meaning it will tend to adsorb at interfaces, such as an air-water or oil-water interface. MD simulations are a powerful tool to study the behavior of such molecules at interfaces. By constructing a simulation box with an explicit interface, the adsorption dynamics and the structure of the adsorbed monolayer can be investigated.

These simulations can reveal the orientation of the molecules at the interface, with the hydrophobic tails typically extending into the non-polar phase (air or oil) and the polar headgroups remaining in the aqueous phase. The simulations can also be used to calculate properties such as the surface tension and the density profile of the system across the interface. This information is crucial for understanding the role of this compound as a surfactant or emulsifier.

Structure-Reactivity and Structure-Function Relationship Studies

Computational and theoretical investigations into the precise structure-reactivity and structure-function relationships of this compound are not extensively available in publicly accessible scientific literature. However, by examining the key structural components of the molecule—the long N-hexadecyl alkyl chain, the acetamide (B32628) group, and the cyano group—it is possible to infer potential relationships based on computational studies of related long-chain N-alkyl-amides and cyano-containing compounds.

The reactivity of the acetamide moiety is influenced by the presence of the electron-withdrawing cyano group. Theoretical studies on similar small organic molecules suggest that the cyano group can affect the electron density distribution across the amide bond. This, in turn, could influence its susceptibility to hydrolysis and other chemical transformations. The long hexadecyl chain, being largely non-polar, is expected to primarily influence the molecule's solubility and steric hindrance near the reactive sites.

From a structure-function perspective, the hexadecyl tail imparts significant lipophilicity to the molecule. This characteristic is a critical determinant of how the molecule interacts with biological systems. In broader studies of long-chain alkyl amides, the length of the alkyl chain has been shown to directly correlate with the compound's ability to partition into lipid bilayers. While no specific functional studies for this compound are available, it is a reasonable hypothesis that this compound would exhibit a preference for non-polar environments.

Analytical and Spectroscopic Characterization of 2 Cyano N Hexadecyl Acetamide and Its Assemblies

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within 2-cyano-N-hexadecyl-acetamide. The spectra are characterized by distinct bands corresponding to the vibrations of its constituent bonds.

Infrared (IR) Spectroscopy: The IR spectrum of N-substituted cyanoacetamides shows characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibration of the secondary amide typically appears in the region of 3300-3100 cm⁻¹. The C≡N stretching vibration of the nitrile group is observed as a sharp, medium-intensity band in the 2260-2240 cm⁻¹ range. The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption that typically occurs between 1680 and 1630 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching vibrations, is found in the 1570-1515 cm⁻¹ region. The long hexadecyl chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H bending vibrations around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the C≡N stretch is typically a strong and sharp band, making it easily identifiable. The C-C stretching vibrations of the long alkyl chain also give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

A study on a series of N-alkyl and N-cycloalkyl cyanoacetamides reported the following characteristic stretching frequencies researchgate.netresearchgate.net:

N-H stretching: 3284 - 3299 cm⁻¹

C≡N stretching: 2262 - 2267 cm⁻¹

C=O stretching (Amide I): 1652 - 1667 cm⁻¹

These ranges are consistent with the expected vibrational modes for this compound.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Infrared) | Typical Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretch | 3300 - 3100 | 3300 - 3100 |

| C-H (alkyl) | Stretch | 2960 - 2850 | 2960 - 2850 |

| C≡N | Stretch | 2260 - 2240 | 2260 - 2240 (Strong) |

| C=O (Amide I) | Stretch | 1680 - 1630 (Strong) | 1680 - 1630 (Weak) |

| N-H (Amide II) | Bend | 1570 - 1515 | - |

| C-H (alkyl) | Bend | ~1465 | ~1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit several characteristic signals. The proton of the N-H amide group is expected to appear as a broad triplet in the range of δ 7.5-8.5 ppm, with the multiplicity arising from coupling to the adjacent CH₂ group of the hexadecyl chain. The methylene (B1212753) protons (α-protons) of the cyanoacetamide moiety (NC-CH₂-CO) would resonate as a singlet at approximately δ 3.5-4.0 ppm. The methylene protons of the hexadecyl chain attached to the nitrogen atom (N-CH₂-) would appear as a triplet around δ 3.2-3.4 ppm. The numerous methylene groups of the long alkyl chain ((CH₂)₁₄) would produce a large, broad signal in the δ 1.2-1.4 ppm region. The terminal methyl group (CH₃) of the hexadecyl chain would be observed as a triplet at approximately δ 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The nitrile carbon (C≡N) would appear around δ 115-120 ppm. The methylene carbon of the cyanoacetamide group (NC-CH₂-CO) would resonate at approximately δ 25-30 ppm. The carbon of the methylene group attached to the nitrogen (N-CH₂) is expected at δ 39-41 ppm. The carbons of the long alkyl chain would show a series of signals in the δ 22-32 ppm range, with the terminal methyl carbon appearing at around δ 14 ppm. A study on N-alkyl cyanoacetamides showed that the chemical shift of the C=O carbon is influenced by the nature of the alkyl substituent researchgate.net.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom | ¹H NMR | ¹³C NMR |

| N-H | 7.5 - 8.5 (broad t) | - |

| NC-CH₂-CO | 3.5 - 4.0 (s) | 25 - 30 |

| C=O | - | 165 - 170 |

| C≡N | - | 115 - 120 |

| N-CH₂-(CH₂)₁₄CH₃ | 3.2 - 3.4 (t) | 39 - 41 |

| N-CH₂-CH₂-(CH₂)₁₃CH₃ | 1.4 - 1.6 (m) | ~30 |

| -(CH₂)₁₃- | 1.2 - 1.4 (br s) | 22 - 32 |

| -CH₃ | 0.8 - 0.9 (t) | ~14 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. For this compound (C₁₉H₃₆N₂O), the expected monoisotopic mass is approximately 308.28 g/mol .

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) at m/z 308 might be observed, although it could be of low intensity in long-chain aliphatic compounds. The fragmentation of N-monosubstituted cyanoacetamides is characterized by several key pathways researchgate.net. A common fragmentation involves the cleavage of the amide bond. For this compound, this would lead to the formation of the hexadecylaminium radical cation or related fragments, and a neutral cyanoacetyl radical or ketene.

Another characteristic fragmentation pattern in amides is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. However, α-cleavage next to the nitrogen atom is also a prominent fragmentation pathway for long-chain amines and amides. This would result in the loss of alkyl radicals from the hexadecyl chain.

Interactive Data Table: Expected Key Mass Fragments

| m/z | Proposed Fragment |

| 308 | [C₁₉H₃₆N₂O]⁺˙ (Molecular Ion) |

| 267 | [M - C₂H₂NO]⁺ (Loss of cyanoacetyl radical) |

| 241 | [C₁₆H₃₅N]⁺˙ (Hexadecylamine radical cation) |

| Various | Fragments from cleavage of the hexadecyl chain |

| 44 | [CONH₂]⁺ (from rearrangement) |

X-ray Diffraction Techniques for Crystalline and Supramolecular Structure Determination

Studies on long-chain n-alkylammonium bromides have shown that they crystallize in layered structures, with the alkyl chains tilted with respect to the layer normal rsc.org. It is expected that this compound would adopt a similar layered structure, with alternating layers of hydrogen-bonded head groups and interdigitated or non-interdigitated alkyl chains. The length of the long spacing, as would be determined by powder XRD, would be indicative of the chain length and the tilt angle of the molecules within the lamellae.

Advanced Microscopy for Nanostructure Visualization (e.g., TEM, SEM, AFM)

Advanced microscopy techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are instrumental in visualizing the morphology and nanostructure of self-assembled this compound.

When precipitated or cast from solution, long-chain amphiphiles can form a variety of nanostructures, including nanofibers, nanoribbons, nanotubes, and vesicles, depending on the solvent and assembly conditions.

TEM can reveal the internal structure of these assemblies. For instance, if nanofibers are formed, TEM could show their width and whether they are solid or hollow. In the case of lamellar structures, TEM of cross-sections could visualize the layered arrangement.

AFM is particularly useful for imaging the surface of these assemblies with high resolution, even down to the molecular level. For a film of this compound, AFM could potentially resolve the ordered packing of the molecules in the lamellar structure and provide information on the surface roughness and domain features.

While specific images for this compound are not available, studies on similar long-chain amides have demonstrated their ability to form well-defined fibrillar networks and other complex nanostructures.

Thermal Analysis for Phase Transitions and Stability of Ordered Systems

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the phase behavior and thermal stability of this compound and its ordered assemblies.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with phase transitions as a function of temperature. For a crystalline material like this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point (Tₘ). The melting temperature and the enthalpy of fusion (ΔHₘ) are sensitive to the degree of crystallinity and the strength of the intermolecular interactions. In long-chain n-alkyl amides, the melting point generally increases with the length of the alkyl chain due to increased van der Waals forces. Additionally, multiple phase transitions may be observed at temperatures below the main melting point, corresponding to changes in the packing of the alkyl chains (e.g., from a more ordered crystalline phase to a more disordered rotator phase).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition of the compound. The TGA curve for this compound would show a stable region at lower temperatures, followed by a sharp decrease in mass at higher temperatures, indicating the onset of thermal decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability. For amides, decomposition often involves the cleavage of the amide bond and fragmentation of the alkyl chain.

Studies on long-chain fatty acid amides have shown that their thermal stability increases with the length of the alkyl chain researchgate.net.

Interactive Data Table: Expected Thermal Properties

| Property | Technique | Expected Observation |

| Melting Point (Tₘ) | DSC | Sharp endothermic peak |

| Enthalpy of Fusion (ΔHₘ) | DSC | Correlates with crystallinity |

| Other Phase Transitions | DSC | Possible solid-solid transitions below Tₘ |

| Decomposition Temperature | TGA | Onset of mass loss |

Future Prospects and Emerging Research Areas for 2 Cyano N Hexadecyl Acetamide Chemistry

Design of Smart and Responsive Materials

The amphiphilic nature of 2-cyano-N-hexadecyl-acetamide, stemming from its hydrophilic cyano-acetamide group and its hydrophobic 16-carbon alkyl chain, makes it an excellent candidate for the development of smart and responsive materials. Such materials can change their properties in response to external stimuli like temperature, pH, or light.

Long-chain amides and related structures are known to self-assemble into supramolecular structures such as gels, vesicles, and liquid crystals. acs.org These assemblies are held together by non-covalent interactions, primarily hydrogen bonding between the amide groups and van der Waals forces among the long alkyl chains. For this compound, the hydrogen bonding capabilities of the N-H and C=O groups in the acetamide (B32628) moiety are expected to be a primary driver for the formation of one-dimensional fibrous networks, which can immobilize solvents to form gels. nih.govacs.org

Detailed Research Findings on Analogous Systems:

Research on other long-chain N-alkyl amides has demonstrated their ability to form thermoresponsive and pH-responsive hydrogels and organogels. acs.orgnih.gov The stability and mechanical properties of these gels are often dependent on the length of the alkyl chain; longer chains, like the hexadecyl group, typically lead to more stable structures due to stronger van der Waals interactions. acs.org The introduction of a cyano (-C≡N) group could further influence the material's properties by adding a strongly polar and electron-withdrawing functionality, potentially altering the hydrogen bonding network and the material's response to polar stimuli.

Future research could focus on synthesizing polymers incorporating this compound as a side chain. Such polymers are anticipated to exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, making them suitable for applications in drug delivery and tissue engineering where temperature-triggered phase transitions are desirable. nih.govnih.gov

Table 1: Potential Stimuli-Responsive Behavior of this compound Based Materials

| Stimulus | Potential Response Mechanism | Potential Application |

| Temperature | Disruption of hydrogen bonds and van der Waals forces, leading to a gel-sol transition. | Injectable drug delivery systems, smart coatings. |

| pH | Protonation or deprotonation of the amide or potential hydrolysis of the cyano group at extreme pH, altering self-assembly. | pH-triggered release of encapsulated agents. acs.org |

| Solvent Polarity | Changes in the aggregation behavior due to solvophobic/solvophilic interactions. | Selective extraction, sensing. |

Exploration of Novel Catalytic Systems (e.g., Electrocatalytic Applications)

While this compound itself is not a catalyst, its functional groups suggest potential roles as a component in novel catalytic systems. The cyano and amide moieties can coordinate with metal ions, making the molecule a potential ligand for homogeneous or heterogeneous catalysts. The long alkyl chain can provide solubility in nonpolar media or facilitate the formation of micellar catalytic systems in aqueous solutions.

Electrocatalytic Applications:

The nitrogen atom in the cyano group (-C≡N) possesses a lone pair of electrons and can be involved in redox processes. Materials functionalized with cyano groups have been investigated for their electrocatalytic properties. researchgate.net For instance, cyano-functionalized graphitic materials have shown promise in enhancing the performance of polymer resins, partly due to improved dispersion and interfacial interactions. mdpi.com If this compound were assembled into an ordered monolayer on an electrode surface, the array of polar cyano groups could create a modified interface with specific ion-binding or electron-transfer properties.

Research could be directed towards:

Phase-Transfer Catalysis: The amphiphilic nature of the molecule could be exploited in phase-transfer catalysis, where it could transport reactants across the interface of immiscible solvents.

Stabilizing Nanoparticles: The molecule could act as a capping agent to stabilize metallic nanoparticles, preventing their aggregation and potentially influencing their catalytic activity. The cyano or amide group could bind to the nanoparticle surface, while the hexadecyl chain provides a dispersible shell.

Payne Epoxidation Systems: In certain catalytic systems, such as the Payne epoxidation of olefins, nitriles act as co-oxidants with hydrogen peroxide. mdpi.com Long-chain nitriles could potentially be integrated into such systems for the epoxidation of long-chain α-olefins.

Development of Chiral N-Alkyl Cyanoacetamide Architectures

The introduction of chirality into this compound would open up a vast area of research in asymmetric synthesis and chiral materials science. Chirality could be introduced either in the hexadecyl chain or by substituting the methylene (B1212753) group of the acetamide moiety.

Synthetic Strategies:

The synthesis of chiral N-alkyl amides is a well-established field. nih.gov Asymmetric synthesis could be achieved through several routes:

Using a Chiral Amine: Starting the synthesis from a chiral hexadecylamine (B48584) would directly lead to a chiral product.

Asymmetric Alkylation: Alkylation of a chiral 2-cyano ester could be a viable route to introduce stereocenters. acs.org

Catalytic Asymmetric Synthesis: Modern catalytic methods, such as enantioselective hydroalkylation, could be adapted to produce chiral N-alkyl amides with high enantioselectivity. researchgate.net

Table 2: Potential Applications of Chiral this compound Derivatives

| Application Area | Rationale |

| Chiral Ligands | Coordination to metal centers for asymmetric catalysis. |

| Chiral Stationary Phases | For the separation of enantiomers in chromatography. |

| Chiral Gels | Formation of helical supramolecular structures for chiral recognition and templating. |

| Asymmetric Synthesis | Use as a chiral auxiliary to control the stereochemistry of subsequent reactions. researchgate.netresearchgate.net |

The development of such chiral architectures would be a significant step towards creating functional materials that can interact selectively with other chiral molecules, a property that is highly sought after in pharmacology, sensor technology, and catalysis.

Advanced Engineering of Supramolecular Functionalities

The ability of this compound to self-assemble is the foundation for engineering advanced supramolecular functionalities. By controlling the assembly process, it is possible to create a variety of nanostructures with tailored properties.

Principles of Assembly:

The self-assembly of long-chain amides is driven by a balance of intermolecular forces. acs.orgacs.org

Hydrogen Bonding: The -CONH- group forms strong, directional hydrogen bonds, leading to the formation of tapes or ribbons.

Van der Waals Interactions: The long hexadecyl chains pack together through hydrophobic interactions, providing stability to the assembly.

By modifying the molecular structure or the environmental conditions (e.g., solvent, temperature), the self-assembly process can be guided to form different architectures. For example, in non-polar solvents, inverse micelles might form, while in aqueous environments, micelles or bilayer vesicles are expected. umass.edu The formation of lamellar arrangements, where the molecules lie flat on a surface, has also been observed for long-chain alkyl compounds. rug.nl

Future research in this area could involve co-assembly with other molecules to create multi-component materials with integrated functions, or the use of external fields to direct the alignment of the supramolecular structures, leading to anisotropic materials with unique optical or electronic properties. thieme-connect.de

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-hexadecyl-acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using KOH or NaOH) to introduce functional groups. For example, 3-chloro-4-fluoronitrobenzene can react with alcohol derivatives under basic conditions to form intermediates .

- Step 2 : Reduction of nitro groups using iron powder under acidic conditions .

- Step 3 : Condensation of intermediates with cyanoacetic acid using condensing agents (e.g., DCC or EDC) to form the acetamide backbone .

- Optimization : Adjusting solvent polarity (e.g., toluene/water mixtures), temperature (reflux conditions), and stoichiometric ratios (e.g., excess NaN₃ for azide formation) can minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the hexadecyl chain (δ 0.8–1.5 ppm for CH₂/CH₃) and cyano group (δ 120–130 ppm for C≡N) .

- IR Spectroscopy : Confirms the presence of C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₃₄N₂O, theoretical MW: 322.27 g/mol) .

- X-ray Crystallography : Resolves crystal packing influenced by the long alkyl chain and hydrogen bonding (if single crystals are obtainable) .

Q. What safety precautions should be taken when handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers away from oxidizers due to potential cyanide release under decomposition .

- Emergency Protocols : Follow H302 (harmful if swallowed) and H319 (eye irritation) guidelines; rinse exposed areas with water for 15 minutes .

Advanced Research Questions

Q. How can computational chemistry tools predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cytochrome P450) or lipid membranes .

- MD Simulations : Simulate the compound’s behavior in lipid bilayers to study self-assembly driven by the hexadecyl chain (GROMACS/NAMD) .

- QSAR Models : Train models on PubChem datasets to predict toxicity or bioactivity based on substituent effects .

Q. What strategies resolve contradictions in solubility data reported for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in solvents of varying polarity (e.g., DMSO, hexane, ethanol) using gravimetric or NMR saturation methods .

- Temperature Gradients : Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic parameters (ΔH, ΔS) .

- Co-solvency Studies : Use water-ethanol or water-THF mixtures to enhance solubility for biological assays .

Q. What experimental approaches are used to study the self-assembly behavior of this compound in aqueous solutions?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Monitor aggregate size distribution at varying concentrations (0.1–10 mM) .

- TEM/Cryo-EM : Image micellar or vesicular structures formed by the amphiphilic hexadecyl chain .

- Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) .

- Fluorescence Spectroscopy : Employ pyrene probes to quantify micropolarity changes during self-assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。